molecular formula C7H5BFNO2 B1457950 2-Cyano-5-fluorophenylboronic acid CAS No. 1375109-01-5

2-Cyano-5-fluorophenylboronic acid

Cat. No. B1457950
M. Wt: 164.93 g/mol
InChI Key: CAMKHMHTUOCLPU-UHFFFAOYSA-N
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Description

2-Cyano-5-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular structure of 2-Cyano-5-fluorophenylboronic acid consists of 7 carbon atoms, 5 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 164.930 Da and the monoisotopic mass is 165.039734 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyano-5-fluorophenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-5-fluorophenylboronic acid include a density of 1.4±0.1 g/cm3, a boiling point of 351.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 62.9±3.0 kJ/mol and a flash point of 166.2±30.7 °C .

Scientific Research Applications

Chemical Synthesis

2-Cyano-5-fluorophenylboronic acid plays a critical role in facilitating complex chemical syntheses. For instance, it has been utilized in the facile synthesis of 2-bromo-3-fluorobenzonitrile through a bromodeboronation reaction, showcasing its generality in halodeboronation transformations of aryl boronic acids to form aryl bromides and chlorides with high yields (Szumigala et al., 2004). Additionally, its application in Rhodium-catalyzed annulation reactions with alkynes and strained alkenes demonstrates its utility in constructing cyclic skeletons through intramolecular nucleophilic addition, offering new pathways for synthesizing indenones or indanones (Miura & Murakami, 2005).

Spectroscopic Analysis

The compound's vibrational spectra have been extensively studied, providing valuable structural and spectroscopic insights. Research involving Fourier Transform Raman and Infrared spectroscopy, coupled with theoretical calculations, has elucidated the molecule's most stable structure and vibrational modes, aiding in the deeper understanding of its properties (Erdoğdu et al., 2009).

Development of Sensors

2-Cyano-5-fluorophenylboronic acid has been instrumental in developing sensors, particularly for glucose detection. Its modified versions have been used in assembling silver nanoparticles for colorimetric sensing of glucose, highlighting its potential in biomedical applications such as diabetes management (Cao et al., 2014). Moreover, fluorescent sensors based on boronic acid derivatives have been explored for their selective recognition of sugars in aqueous solutions, demonstrating the compound's role in creating sensitive and selective sensing mechanisms (Tong et al., 2001).

Antimicrobial Research

Research into simple phenylboronic acid and benzoxaborole derivatives, including 2-Cyano-5-fluorophenylboronic acid, has revealed their antiproliferative potential against cancer cells. Studies have shown that these compounds can induce apoptosis in cancer cells, indicating their promising role in experimental oncology (Psurski et al., 2018).

Safety And Hazards

2-Cyano-5-fluorophenylboronic acid is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-cyano-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMKHMHTUOCLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283183
Record name B-(2-Cyano-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-fluorophenylboronic acid

CAS RN

1375109-01-5
Record name B-(2-Cyano-5-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375109-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Cyano-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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